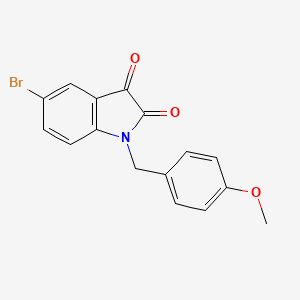
5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. This compound belongs to the class of indoline-2,3-dione derivatives and has a molecular formula of C16H13BrN2O3.
Scientific Research Applications
Crystal Structure and Interactions
- The structure of a similar compound, 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione, demonstrates significant features like a dihedral angle between the benzene ring and indole moiety. This provides insights into the molecular interactions and framework within crystals, potentially relevant for the structural analysis of 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione (Wu, Zheng, Cao, & Xiao, 2011).
Synthesis Applications
- The synthesis of ellipticine, a significant compound, involves a reaction process including 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride. This process underlines the potential role of similar compounds in synthesizing complex molecules (Miki, Hachiken, & Yanase, 2001).
Methoxylation of Indoles
- The method of methoxylation of indoles, as described in the synthesis of serotonin, involves the treatment of 5-bromo-iodoles and indolines. This highlights the relevance of bromo-indoles in chemical transformations for producing methoxy compounds (Saito & Kikugawa, 1979).
Antimicrobial Activity
- A study on the synthesis of 2-(2-ethoxyindol-3-ylidene)-1-arylethanones and their derivatives, including 5-bromo-2-ethoxyindol-3-ylidene variants, revealed high antimicrobial activity against several bacterial and fungal strains. This indicates the potential antimicrobial applications of bromo-indole derivatives (Ashok, Ganesh, Lakshmi, & Ravi, 2015).
Antitubercular Activity
- Research on 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione analogues, which share structural similarities with 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione, showed significant antitubercular activity. This suggests a potential application in developing antitubercular agents (Samala, Kakan, Nallangi, Devi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).
Corrosion Inhibition
- Indoline compounds, including those with methoxyphenyl groups, have been studied for their corrosion inhibition performance on steel in acidic environments. This indicates a potential application of bromo-indoline derivatives in corrosion protection (Yadav, Sarkar, & Purkait, 2015).
properties
IUPAC Name |
5-bromo-1-[(4-methoxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c1-21-12-5-2-10(3-6-12)9-18-14-7-4-11(17)8-13(14)15(19)16(18)20/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAHRBAGUYPMTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

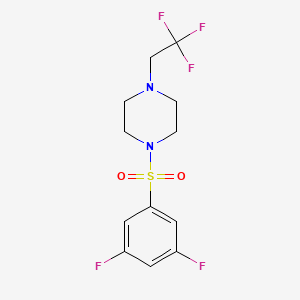
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2383321.png)
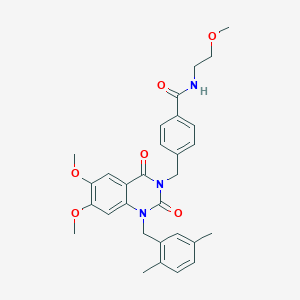
![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2383325.png)
![N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2383326.png)
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2383329.png)
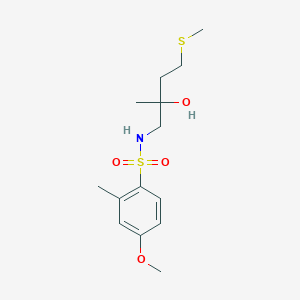
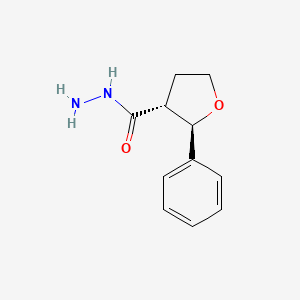
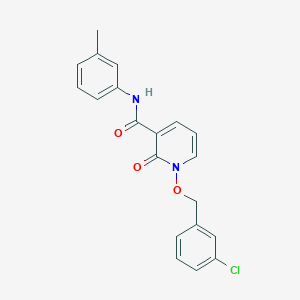
![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2383338.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2383339.png)

![N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B2383341.png)
![ethyl 1-{4-[(1-cyanocyclobutyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2383342.png)